molecular formula C12H15BrN2O2 B4715200 N-(2-bromophenyl)-N',N'-diethyloxamide

N-(2-bromophenyl)-N',N'-diethyloxamide

Cat. No.: B4715200
M. Wt: 299.16 g/mol
InChI Key: RBKYUCWPDBCOTM-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N’,N’-diethyloxamide is an organic compound with the molecular formula C12H15BrN2O2 It is a derivative of oxamide, where the hydrogen atoms on the nitrogen are replaced by a 2-bromophenyl group and two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-N’,N’-diethyloxamide typically involves the reaction of 2-bromoaniline with diethyl oxalate. The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide. The general reaction scheme is as follows:

2-bromoaniline+diethyl oxalateN-(2-bromophenyl)-N’,N’-diethyloxamide\text{2-bromoaniline} + \text{diethyl oxalate} \rightarrow \text{N-(2-bromophenyl)-N',N'-diethyloxamide} 2-bromoaniline+diethyl oxalate→N-(2-bromophenyl)-N’,N’-diethyloxamide

Industrial Production Methods

While specific industrial production methods for N-(2-bromophenyl)-N’,N’-diethyloxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-N’,N’-diethyloxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products depend on the nucleophile used. For example, using sodium hydroxide can yield a phenol derivative.

    Oxidation: Oxidation can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction typically results in the formation of amines or alcohols, depending on the specific conditions.

Scientific Research Applications

Chemistry

N-(2-bromophenyl)-N’,N’-diethyloxamide is used as an intermediate in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a building block for more complex molecules.

Biology and Medicine

In medicinal chemistry, derivatives of N-(2-bromophenyl)-N’,N’-diethyloxamide are investigated for their potential biological activities. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, N-(2-bromophenyl)-N’,N’-diethyloxamide can be used in the synthesis of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N’,N’-diethyloxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the oxamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)acetamide
  • 2-bromo-N-acetylaniline
  • o-bromoacetanilide

Uniqueness

N-(2-bromophenyl)-N’,N’-diethyloxamide is unique due to the presence of both the 2-bromophenyl group and the diethyloxamide moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-bromophenyl)-N',N'-diethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-3-15(4-2)12(17)11(16)14-10-8-6-5-7-9(10)13/h5-8H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKYUCWPDBCOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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